molecular formula C11H16FNO2S B430631 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide CAS No. 349085-99-0

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide

Cat. No.: B430631
CAS No.: 349085-99-0
M. Wt: 245.32g/mol
InChI Key: DOXFVAVQKQIGKN-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications. Sulfonamides incorporating a fluorine atom are an important class of compounds in medicinal chemistry due to their versatile biological activities and potential as key scaffolds in drug discovery . Researchers value these compounds for their ability to act as enzyme inhibitors. Specifically, fluorinated sulfonamides are frequently investigated as inhibitors of carbonic anhydrases , enzymes that play critical roles in physiological processes such as pH regulation, fluid secretion, and potentially in neuropathic pain pathways . The structural motif of a benzene-sulfonamide is also found in compounds with demonstrated effects on the central nervous system. Preclinical research on structurally similar molecules has shown potential to attenuate behavioral sensitization, such as that induced by nicotine, and may modulate neurotransmitter systems, including striatal adenosine levels . Furthermore, related sulfonamide derivatives have been reported to exhibit significant antinociceptive and antiallodynic effects in models of acute and diabetic neuropathic pain, with suggested mechanisms involving serotonergic and opioidergic pathways . The incorporation of the 3-methylbutyl (isoamyl) side chain may influence the compound's lipophilicity and binding affinity, properties that are critical for optimizing pharmacokinetic profiles and target engagement in investigative studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(3-methylbutyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXFVAVQKQIGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, followed by (2) elimination of hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion. The process is conducted in anhydrous dichloromethane or chlorobenzene at room temperature, achieving yields of 75–85% after purification.

Key Parameters:

ParameterOptimal Value
SolventDichloromethane
Temperature20–25°C
BaseTriethylamine (1.1 equiv)
Reaction Time4–6 hours

Purification and Byproduct Management

Crude product is washed with dilute hydrochloric acid to remove unreacted amine, followed by brine to eliminate residual base. Recrystallization from ethanol-water mixtures (3:1 v/v) yields a purity >98%, as confirmed by HPLC. Common byproducts include bis-sulfonamides (≤5%), formed via over-alkylation, which are minimized by controlling amine stoichiometry.

Catalytic Hydrogenation-Based Synthesis

A patented multi-step process (EP0512953B1) offers an alternative route involving catalytic hydrogenation, sulfonation, and halogen exchange. While originally designed for difluorobutyl derivatives, this method can be adapted for 3-methylbutyl substitution.

Stepwise Procedure

  • Hydrogenation of Sulfonic Acid Salts:
    Sodium 4-fluorobenzenesulfonate is hydrogenated at 1–5 bar H₂ pressure using palladium on carbon (Pd/C) in aqueous ethanol. This step reduces any unsaturated intermediates, ensuring a pure sulfonic acid backbone.

  • Sulfonyl Chloride Formation:
    The sulfonic acid is treated with phosgene (COCl₂) in chlorobenzene at 70–90°C, yielding 4-fluorobenzenesulfonyl chloride. N,N-Dimethylformamide (DMF, 0.5 mol%) catalyzes the reaction, achieving >90% conversion.

  • Amine Coupling:
    The sulfonyl chloride is reacted with 3-methylbutylamine in toluene at 40°C, with triethylamine as the base. This step mirrors the classical method but benefits from higher purity intermediates.

Advantages:

  • Higher overall yield (88–92%) due to controlled intermediate purity.

  • Scalable to industrial production with continuous flow systems.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety, employing continuous flow reactors and automated purification systems.

Continuous Flow Synthesis

In a representative setup, 4-fluorobenzenesulfonyl chloride and 3-methylbutylamine are pumped into a micromixer at 10 mL/min, with triethylamine introduced separately. The mixture flows through a PTFE reactor (50°C, residence time: 30 minutes), achieving 94% conversion. Inline liquid-liquid separation removes HCl, and the product is crystallized via cooling.

Waste Mitigation Strategies

  • Phosgene Alternatives: Thionyl chloride (SOCl₂) or PCl₅ can replace phosgene for sulfonyl chloride synthesis, reducing toxicity risks.

  • Solvent Recovery: Chlorobenzene and dichloromethane are distilled and reused, lowering environmental impact.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Synthesis75–8598ModerateHigh
Catalytic Hydrogenation88–9299.5HighModerate
Continuous Flow90–9499Very HighVery High

The catalytic hydrogenation route offers superior purity but requires specialized equipment. Continuous flow systems balance yield and scalability, making them ideal for industrial applications.

Challenges and Optimization Opportunities

Byproduct Formation

  • Di-sulfonamides: Formed when excess amine reacts with the product. Mitigated by using 1.05 equivalents of amine and slow addition rates.

  • Hydrolysis Products: Exposure to moisture degrades sulfonyl chloride. Anhydrous conditions and molecular sieves are critical.

Catalytic Efficiency

Pd/C catalysts deactivate over time due to sulfur poisoning. Recent studies suggest using sulfur-tolerant catalysts like Pt/C, though cost remains a barrier .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide 3-Methylbutyl (branched alkyl) C₁₁H₁₆FNO₂S 245.32 Not reported High lipophilicity, moderate solubility
4-Fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide 3-Methoxypropyl (ether-linked alkyl) C₁₀H₁₄FNO₃S 247.29 Not reported Increased polarity due to ether group
4-Fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide 4-Methoxyphenyl (aryl) C₁₃H₁₂FNO₃S 281.30 Not reported Enhanced π-π interactions, lower logP
4-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide Heteroaromatic substituent C₁₈H₁₃F₄N₃O₃S 427.37 Not reported High steric bulk, potential kinase inhibition
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl (simpler aryl) C₁₃H₁₃NO₃S 247.32 Not reported Baseline sulfonamide solubility

Key Observations :

  • Polarity : Methoxy or heteroaromatic substituents (e.g., pyridazinyl in ) introduce polarity or hydrogen-bonding capacity, affecting receptor binding and metabolic stability.
  • Biological Activity : Heteroaromatic derivatives (e.g., ) are often designed for targeted enzyme inhibition, while alkyl-substituted sulfonamides may exhibit broader antimicrobial effects .

Biological Activity

4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their diverse biological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, experimental findings, and relevant case studies.

The biological activity of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The presence of the fluorine atom may enhance the compound's binding affinity and stability through hydrophobic interactions and electronic effects.

Anticancer Activity

Recent research indicates that sulfonamide derivatives can exhibit anticancer properties by inhibiting carbonic anhydrase isozymes. For instance, compounds similar to 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide have shown promising results in inducing apoptosis in cancer cell lines. A notable study highlighted that certain sulfonamides could induce significant apoptosis in MDA-MB-231 breast cancer cells, suggesting a potential pathway for therapeutic application in oncology.

Case Study: Nicotine-Induced Behavioral Sensitization

A study investigated the effects of a related sulfonamide derivative, 4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide (4-FBS), on nicotine-induced behavioral sensitization in mice. The findings demonstrated that 4-FBS significantly attenuated nicotine-induced locomotor activity at varying doses (20, 40, and 60 mg/kg), indicating its potential neuropharmacological effects. The study also noted a reduction in adenosine levels in the striatum, linking the compound's action to modulation of neurotransmitter systems .

Dose (mg/kg) Locomotor Activity Adenosine Level
0 (Control)HighNormal
20ModerateSlightly Reduced
40LowSignificantly Reduced
60Very LowSignificantly Reduced

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is critical for assessing its therapeutic potential. Studies suggest that sulfonamides generally exhibit favorable absorption and distribution characteristics. However, further research is needed to establish specific pharmacokinetic parameters such as half-life, bioavailability, and metabolic pathways for this compound.

In terms of safety, preliminary toxicity assessments indicate that sulfonamides can cause adverse effects such as skin irritation and gastrointestinal disturbances. Therefore, careful evaluation during drug development is essential to mitigate potential risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 3-methylbutylamine. Critical parameters include temperature control (0–5°C for exothermic reactions) and pH adjustment (pH 8–9) to prevent side reactions. Solvent selection (e.g., dichloromethane or THF) impacts yield and purity. Post-synthesis, purification via column chromatography or recrystallization is essential. Reaction progress is monitored using TLC, while final product validation employs 1H NMR^1 \text{H NMR} (e.g., singlet for -SO2_2-NH- at δ 6.8–7.2) and HPLC (≥95% purity) .

Q. How can researchers confirm the structural integrity of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 7.2–8.1 for fluorobenzene) and aliphatic chains (δ 1.0–1.5 for 3-methylbutyl). 19F NMR^{19} \text{F NMR} confirms fluorine substitution (δ -110 to -115 ppm).
  • HPLC-MS : Quantifies purity and verifies molecular weight (e.g., [M+H]+^+ at m/z 274.3).
  • X-ray crystallography (if crystalline): Resolves bond angles and torsional strain in the sulfonamide group .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo pharmacological efficacy for sulfonamide derivatives like 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, protein binding). To address this:

  • In vitro : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure target binding (e.g., carbonic anhydrase isoforms).
  • In vivo : Perform ADME studies in rodent models, including plasma stability (LC-MS/MS) and blood-brain barrier penetration (logP optimization). For example, shows striatal adenosine modulation in mice despite low in vitro IC50_{50}, suggesting metabolite activity .

Q. How do structural modifications of the 3-methylbutyl chain impact the compound’s biological activity and selectivity?

  • Methodological Answer : Systematic SAR studies involve:

  • Alkyl Chain Length : Compare 3-methylbutyl vs. pentyl or isopentyl analogs. Longer chains may enhance lipophilicity (logP >3) but reduce solubility.
  • Branching Effects : Tertiary vs. secondary amines (e.g., cyclobutyl vs. linear alkyl) alter steric hindrance and target engagement.
  • Functionalization : Introduce polar groups (e.g., -OH, -OCH3_3) to balance logP and solubility. Activity is assessed via enzyme inhibition assays (e.g., IC50_{50}) and cellular models (e.g., cancer cell viability) .

Q. What experimental approaches validate the conformational stability of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide in biological matrices?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Monitors aggregation in PBS or serum.
  • Circular Dichroism (CD) : Detects changes in sulfonamide group orientation under physiological pH.
  • Molecular Dynamics Simulations : Predicts interactions with serum albumin (e.g., binding free energy calculations). ’s X-ray data (R factor = 0.039) confirms stable conformation in crystal lattices, but solution-phase dynamics require empirical validation .

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